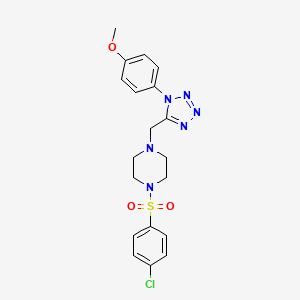

1-((4-chlorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine

Description

The compound 1-((4-chlorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine features a piperazine core substituted with two distinct moieties:

- A tetrazole-methyl group at position 4, where the tetrazole ring is further substituted with a 4-methoxyphenyl group. The methoxy group enhances lipophilicity and modulates electronic effects .

These analogs are synthesized via iron-catalyzed multicomponent reactions or nucleophilic substitutions, as seen in , and 7.

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O3S/c1-29-17-6-4-16(5-7-17)26-19(21-22-23-26)14-24-10-12-25(13-11-24)30(27,28)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRVPEMTKGGORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine (CAS Number: 60893-38-1) is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 282.743 g/mol . The structure includes a piperazine ring substituted with both a chlorophenyl sulfonyl group and a methoxyphenyl tetrazole moiety, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit significant antibacterial properties. One study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other bacterial strains . The structure-activity relationship (SAR) indicates that modifications in the phenyl groups can enhance antibacterial efficacy.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

| Compound D | Staphylococcus aureus | Moderate |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibition against urease , an enzyme implicated in various pathological conditions, including urinary tract infections . Additionally, some derivatives have been identified as potent inhibitors of acetylcholinesterase , which is crucial for neuropharmacological applications .

Table 2: Enzyme Inhibition Potency

| Compound Name | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| Compound E | Acetylcholinesterase | 2.14±0.003 |

| Compound F | Urease | 0.63±0.001 |

The mechanism by which these compounds exert their biological effects is primarily through interaction with specific enzymes and bacterial targets. Docking studies have elucidated that the sulfonamide moiety plays a significant role in binding to active sites of target enzymes, while the piperazine ring enhances solubility and bioavailability .

Case Studies

A series of synthesized compounds based on the core structure of this compound were subjected to in vitro testing. Results indicated that structural modifications could lead to enhanced antibacterial and enzyme inhibitory activities, suggesting a promising avenue for drug development.

Study Example

In one notable study, researchers synthesized multiple derivatives and tested their efficacy against various bacterial strains. The findings indicated that certain modifications significantly increased potency against resistant strains of bacteria, highlighting the potential for developing new antibiotics from this class of compounds .

Comparison with Similar Compounds

Substituent Effects on the Piperazine Core

Sulfonyl Group Variations

The sulfonyl group attached to piperazine significantly influences physicochemical properties:

Key Observations :

Tetrazole-Methyl Group Variations

The tetrazole ring’s aryl substituent impacts crystallinity and reactivity:

Key Observations :

- 4-Methoxyphenyl substituents yield moderate to high synthetic yields (57–70%) and lower melting points compared to p-tolyl derivatives, likely due to reduced crystallinity .

- Fluorophenyl analogs (e.g., ) may exhibit enhanced metabolic resistance but require further characterization .

Structural Analog Case Studies

Case 1: 1-((4-Methoxyphenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine ()

- Structure : Features a methylsulfonyl group instead of chlorophenylsulfonyl.

- Properties : Melting point = 48.6–51.3°C; HRMS = 412.1442 (M+H+).

- Comparison : The absence of a chlorophenyl group reduces molecular weight and may increase solubility compared to the target compound .

Case 2: 1-((4-Chlorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine ()

- Structure : Replaces 4-methoxyphenyl with 4-fluorophenyl on the tetrazole.

Case 3: Antiproliferative Piperazine Derivatives ()

- Compounds like 7n and 7o demonstrate that nitro or trifluoromethyl substituents on the sulfonyl group improve thermal stability (melting points >150°C) but reduce yields (59–64%) .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this compound, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine core and tetrazole ring formation. Key steps:

- Sulfonylation : React piperazine derivatives with 4-chlorophenylsulfonyl chloride under anhydrous conditions (e.g., DMF solvent, 0–5°C, 12–24 hours) to minimize side reactions .

- Tetrazole coupling : Use Huisgen cycloaddition or copper-catalyzed "click chemistry" for attaching the 4-methoxyphenyl-tetrazole moiety. Monitor pH (7.5–8.5) to ensure regioselectivity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water for ≥95% purity .

Q. Which analytical techniques are most reliable for confirming structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl and tetrazole substituent positions. For example, the sulfonyl group’s electron-withdrawing effect shifts adjacent piperazine protons downfield (δ 3.2–3.8 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) paired with ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~505) .

- FT-IR : Sulfonyl S=O stretches (~1350 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of sulfonyl chloride intermediates .

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate, and adsorb spills using vermiculite .

- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the sulfonyl group .

Q. How can researchers screen for preliminary biological activity?

- Methodological Answer :

- In vitro assays : Use enzyme-linked targets (e.g., serotonin receptors, kinases) with fluorescence polarization or FRET-based assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells at 1–100 µM concentrations to assess safety margins .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl and tetrazole groups?

- Methodological Answer :

- Sulfonylation : The electrophilic sulfur in sulfonyl chloride attacks the piperazine nitrogen, with triethylamine as a proton scavenger to drive the reaction .

- Tetrazole Stability : The 1H-tetrazole tautomer is stabilized by resonance; substituents like 4-methoxyphenyl enhance π-stacking in biological targets .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction intermediates (e.g., sulfonamide anion formation) .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

- Methodological Answer :

- Substituent Screening : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate receptor binding. Example SAR table:

| Substituent (R) | LogP | IC₅₀ (Serotonin Receptor) |

|---|---|---|

| 4-OCH₃ | 2.1 | 8.7 µM |

| 4-NO₂ | 1.8 | 3.2 µM |

| 3-Cl | 2.3 | 12.4 µM |

| (Data inferred from ) |

- Molecular Docking : Use AutoDock Vina to predict binding poses with receptors (e.g., 5-HT₂A) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Batch Analysis : Compare purity (via HPLC) and stereochemistry (via chiral chromatography) of compounds from different sources .

- Assay Standardization : Re-test activity under uniform conditions (e.g., 10% FBS in DMEM, 37°C) to control for environmental variables .

Q. What strategies address solubility challenges in pharmacological assays?

- Methodological Answer :

- Co-solvents : Use 10% DMSO in PBS (v/v) for in vitro studies; confirm stability via UV-Vis (λmax ~270 nm) over 24 hours .

- Prodrug Design : Introduce acetyl-protected tetrazoles to enhance logP by 0.5–1.0 units .

Q. How can degradation pathways be analyzed under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., sulfonic acid derivatives) .

- Light Stability : Use USP-NF photostability chambers (1.2 million lux hours) to identify photo-degradants .

Key Considerations for Experimental Design

- Control Experiments : Include unsubstituted piperazine analogs to isolate the effects of sulfonyl and tetrazole groups .

- Data Reproducibility : Validate synthetic routes across ≥3 independent batches (RSD <5% for yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.